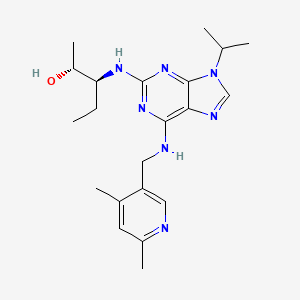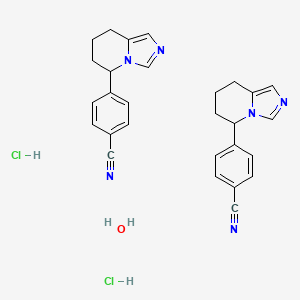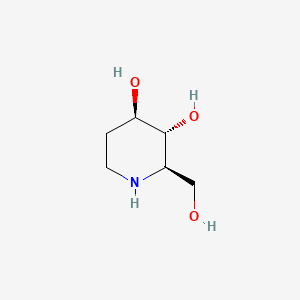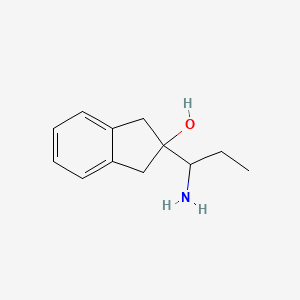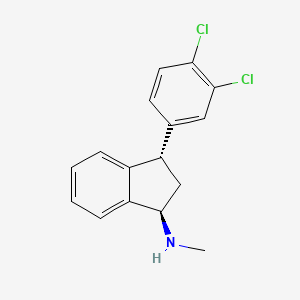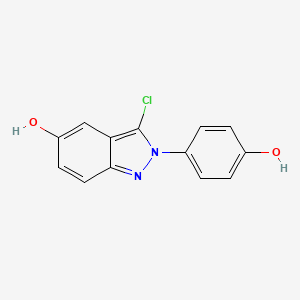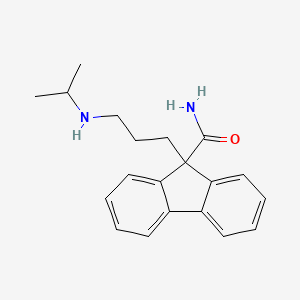
Glycyl-L-tyrosine
Overview
Description
Glycyl-L-tyrosine is a dipeptide containing glycine and L-tyrosine . It has the molecular formula C11H14N2O4 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
This compound can be synthesized by combining L-tyrosine, which is known for its poor solubility in water due to its aromatic ring and hydroxyl group, with glycine . This forms the this compound (GY) dipeptide . The utilization of GY dipeptide during fed-batch cultures of IgG-producing CHO cells has been investigated .Molecular Structure Analysis
The molecular weight of this compound is 238.2399 . Its IUPAC Standard InChI isInChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 . The 3D structure of this compound can be viewed using Java or Javascript . Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.2399 . It is a white to off-white solid and its solubility surpasses that of traditional L-Tyrosine .Scientific Research Applications
Nutritional Treatments for Psychotic Disorders
Glycyl-L-tyrosine, as part of protein-based formulations, has been investigated for its potential in treating manic and psychotic disorders. A study highlights the development of seven caseino-glycomacropeptide (c-GMP) based formulations using this compound, aiming to provide a unique nutritional therapy by inhibiting cerebral dopamine synthesis and possibly enhancing glutamatergic function. This approach is considered for patients resistant to anti-psychotic medication, suggesting a novel avenue for neuroscience research and improving bipolar and psychotic disorder therapies (Badawy, 2013).
Plant Abiotic Stress Resistance
This compound, in the context of glycine betaine (GB) and proline, is relevant to plant stress resistance. These compounds accumulate in response to environmental stresses such as drought, salinity, and extreme temperatures, aiding in osmotic adjustment and enzyme and membrane integrity. While their exact roles remain under debate, the positive correlation between GB, proline accumulation, and stress tolerance has been supported by various studies, suggesting their significant impact on improving plant resistance to adverse conditions (Ashraf & Foolad, 2007).
Melanin Synthesis and Depigmentation
Studies have explored the use of this compound in influencing melanin synthesis and depigmentation. Glutathione, a compound closely associated with tyrosinase (an enzyme key to melanin production), has been reviewed for its anti-melanogenic effects, including direct inactivation of tyrosinase, modulation of melanocytotoxic agents, and potential use in treating pigmentary disorders. This evidence supports further research into glutathione and potentially this compound's role in depigmentation and treatment of skin disorders (Villarama & Maibach, 2005).
Mechanism of Action
Target of Action
Glycyl-L-tyrosine (GY) is a dipeptide composed of glycine and L-tyrosine . The primary targets of GY are proteins that contain tyrosine residues . Tyrosine residues are attractive conjugation targets due to the reactivity of the phenol substituent, which is mostly orthogonal to that of cysteine or lysine .
Mode of Action
The interaction of GY with its targets has been studied in various contexts. For instance, GY has been found to interact with manganese-substituted carboxypeptidase A (MnCPA) in aqueous solution . The reaction proceeds via two parallel paths, both of which are ligand-dependent . The rate constants for these processes suggest an associative mode of activation for both the aqua ligand substitution processes .
Biochemical Pathways
It’s known that tyrosine, a component of gy, plays a crucial role in the synthesis of neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Pharmacokinetics
The molecular weight of gy is 2382399 , which could influence its absorption and distribution in the body.
Result of Action
For example, in fed-batch cultures of IgG-producing CHO cells, GY was found to influence the balance of cofactor regeneration and energy distribution required for biomass and protein synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GY. For instance, the solubility of L-tyrosine, a component of GY, in water can affect the performance of cell cultures . Additionally, the concentration of GY in the feed medium can influence the metabolic bottleneck, resulting in enhanced IgG titer and productivity .
Future Directions
Biochemical Analysis
Biochemical Properties
Glycyl-L-tyrosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be efficiently taken up and metabolized by cells . This dipeptide can increase the solubility of L-tyrosine at neutral pH by up to 50 times compared to free L-tyrosine .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, in Chinese hamster ovary (CHO) cell cultures, it has been shown to enhance the performance of the culture . It influences cell function by providing a source of tyrosine, which is essential for protein synthesis and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is hydrolyzed to free amino acids during the process, providing a source of tyrosine for protein synthesis . The tyrosine residue can then participate in various biochemical reactions, including enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. It has been shown to have a high solubility, which allows for its use in concentrated feeds without the need to modify the pH . This property contributes to its stability and long-term effects on cellular function observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that tyrosine, one of its components, is considered safe for all animal species at certain dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is hydrolyzed to provide tyrosine, which then participates in various biochemical reactions . Tyrosine is a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and more .
Transport and Distribution
This compound is transported and distributed within cells and tissues. While specific transporters or binding proteins for this compound have not been identified, it is known that it can be efficiently taken up and metabolized by cells .
Subcellular Localization
It is known that tyrosine, one of its components, can be modified by different enzymes to yield specific types of tyrosine-derived metabolites, which can be localized to various subcellular compartments .
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGGUPMXALFZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
658-79-7 | |
| Record name | L-Tyrosine, N-glycyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Tyrosine, N-glycyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



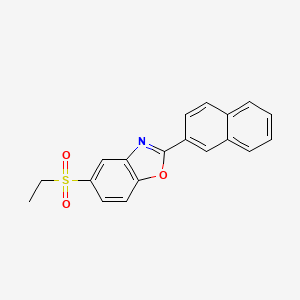

![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)
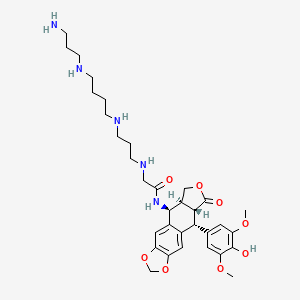
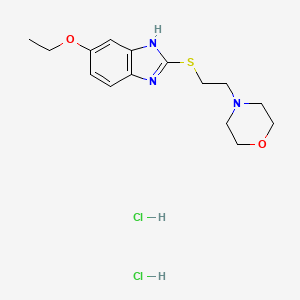
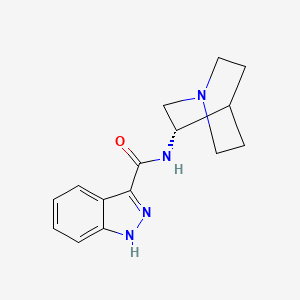
![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)
